2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-
CAS No.: 139122-18-2
Cat. No.: VC21194173
Molecular Formula: C17H15NO3
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139122-18-2 |
|---|---|
| Molecular Formula | C17H15NO3 |
| Molecular Weight | 281.3 g/mol |
| IUPAC Name | 2-(2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate |
| Standard InChI | InChI=1S/C17H15NO3/c19-16-11-14-12(7-4-8-15(14)18-16)9-10-21-17(20)13-5-2-1-3-6-13/h1-8H,9-11H2,(H,18,19) |
| Standard InChI Key | PPUSUFCWBNNFCW-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CC=C2NC1=O)CCOC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1C2=C(C=CC=C2NC1=O)CCOC(=O)C3=CC=CC=C3 |
Introduction
Chemical Properties
The chemical properties of 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- play a crucial role in determining its behavior in different environments, reactivity patterns, and potential applications. These properties provide essential information for researchers working with this compound in synthetic chemistry and pharmaceutical development.
Physical and Chemical Characteristics
Table 1 below summarizes the key physical and chemical properties of 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₇H₁₅NO₃ | Analytical determination |
| Molecular Weight | 281.31 g/mol | Calculated |
| Physical State | Solid | Observed |
| Color | Brown | Observed |
| Boiling Point | 493.7±45.0 °C | Predicted |
| Density | 1.243±0.06 g/cm³ | Predicted |
| pKa | 14.05±0.20 | Predicted |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol | Experimental |
The compound exhibits typical characteristics of indol-2-one derivatives, with a relatively high boiling point suggesting strong intermolecular forces . Its solubility profile indicates moderate polarity, being soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and methanol, which is advantageous for its use in various synthetic processes and formulations .
Stability and Reactivity
Synthesis Methods
Several synthetic routes have been developed for preparing 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- and related compounds, reflecting its importance as a chemical intermediate in pharmaceutical research.
Traditional Synthetic Approaches
Traditional methods for synthesizing 4-substituted indol-2-ones typically involve multi-step procedures starting from appropriately substituted anilines or benzoic acid derivatives. For related compounds such as 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one (a precursor or derivative of our target compound), innovative synthetic routes have been developed to improve scalability and efficiency . These approaches can potentially be adapted for the synthesis of 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- by incorporating a benzoylation step.
Preparation Relationships
The compound 4-(2-BroMoethyl)-1,3-dihydro-2H-indolin-2-one has been identified as a preparation product derived from 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- . This relationship suggests potential synthetic pathways involving functional group transformations at the 4-position of the indole ring.
Applications in Pharmaceutical Research
The primary significance of 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- lies in its applications as a synthetic intermediate in pharmaceutical development, particularly in the preparation of therapeutic agents targeting neurological conditions.
Role in Dopamine Receptor Agonist Development
One of the most notable applications of 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- is its use as a key intermediate in the synthesis of dopamine receptor agonists . Compounds targeting dopamine receptors have significant therapeutic potential for treating neurological disorders such as Parkinson's disease, restless leg syndrome, and certain psychiatric conditions. The structural features of this indol-2-one derivative provide a versatile scaffold for constructing molecules with specific dopaminergic activity profiles.
The related compound 4-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one serves as a key intermediate for ropinirole hydrochloride , a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. It is likely that 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- plays a similar role in alternative synthetic routes to ropinirole or structurally related dopaminergic agents.
Utility in Protein Kinase Inhibitor Synthesis
Beyond dopaminergic compounds, 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- has been identified as a valuable intermediate in the preparation of protein kinase inhibitors . Protein kinases are enzymes that regulate various cellular processes by catalyzing the phosphorylation of proteins, and their dysregulation has been implicated in numerous diseases, including cancer, inflammatory disorders, and neurological conditions. Kinase inhibitors represent an important class of targeted therapeutics, with many currently approved drugs and numerous candidates in clinical development.
The indol-2-one core structure appears in several kinase inhibitors, including those targeting receptor tyrosine kinases. The specific substitution pattern in 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- likely contributes to the structural requirements for targeting specific kinase domains.
Related Compounds and Structural Analogs
The indol-2-one scaffold represents a versatile pharmacophore found in numerous biologically active compounds. Understanding the relationship between 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- and structurally related molecules provides valuable context for its applications in medicinal chemistry.
Comparison with Other Indol-2-one Derivatives
The 1,3-dihydro-2H-indol-2-ones family encompasses a diverse range of compounds with various substitution patterns. These derivatives have been reported to exhibit a wide variety of biodynamic activities, including antitubercular, anti-HIV, fungicidal, antibacterial, and anticonvulsant properties . Specific substitutions at different positions of the indol-2-one core can dramatically influence biological activity and physicochemical properties.
For example, 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones have been investigated for their tyrosine kinase inhibiting activity . Similarly, 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives have demonstrated potential as anti-tubercular agents against Mycobacterium tuberculosis H37Rv .
Structure-Activity Relationships
The relationship between structural features and biological activity is crucial for understanding the potential applications of 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- and guiding the design of new therapeutic agents. While specific structure-activity data for our target compound is limited in the available literature, general patterns observed with other indol-2-one derivatives provide valuable insights.
The presence of the benzoyloxy group in 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- likely influences its physicochemical properties, such as lipophilicity and membrane permeability, which can affect its drug-like characteristics and potential as a synthetic intermediate for therapeutic compounds.
Current Research and Future Prospects
Research involving 2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro- and related compounds continues to evolve, driven by the growing interest in indol-2-one derivatives for various therapeutic applications.
Recent Developments
Recent advancements in synthetic methodologies, such as the development of more efficient routes to related indol-2-one derivatives, have enhanced the accessibility of these compounds for pharmaceutical research . Additionally, ongoing investigations into the biological activities of indol-2-one derivatives continue to reveal new potential applications for these compounds in drug discovery.
The development of novel synthetic approaches, including one-pot multi-component reactions and catalytic methods, has expanded the chemical space accessible from indol-2-one scaffolds. For example, the Biginelli reaction has been employed to synthesize various 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives with potential antimicrobial activities .
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